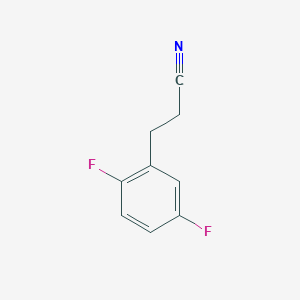

3-(2,5-Difluorophenyl)propanenitrile

説明

特性

分子式 |

C9H7F2N |

|---|---|

分子量 |

167.15 g/mol |

IUPAC名 |

3-(2,5-difluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H7F2N/c10-8-3-4-9(11)7(6-8)2-1-5-12/h3-4,6H,1-2H2 |

InChIキー |

SPTZKVGHAQARSW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1F)CCC#N)F |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 2,5 Difluorophenyl Propanenitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. For 3-(2,5-difluorophenyl)propanenitrile, several strategic disconnections can be envisioned, primarily targeting the formation of the aryl-alkyl and alkyl-nitrile bonds.

Primary Disconnections:

C-C Bond Disconnection (Aryl-Alkyl): This is a primary disconnection point, breaking the bond between the phenyl ring and the propyl chain. This leads to precursors such as a 2,5-difluorophenyl derivative and a three-carbon synthon containing the nitrile group.

C-CN Bond Disconnection (Alkyl-Nitrile): This disconnection focuses on the introduction of the nitrile functionality. This suggests precursors like a 3-(2,5-difluorophenyl)propyl halide or a corresponding alcohol or carboxylic acid derivative.

These disconnections give rise to several potential synthetic strategies, which will be explored in the subsequent sections.

Classical and Contemporary Approaches to Nitrile Synthesis Applied to the Compound

Based on the retrosynthetic analysis, several classical and modern methods for nitrile synthesis can be adapted for the preparation of this compound.

Direct Cyanoalkylation Strategies

Direct cyanoalkylation of an activated 2,5-difluorobenzene ring with a suitable three-carbon nitrile-containing electrophile presents a convergent approach. However, Friedel-Crafts type alkylations on difluorobenzene can be challenging due to the deactivating nature of the fluorine atoms and potential regioselectivity issues. More modern approaches might involve the use of organometallic reagents derived from 1,4-difluorobenzene (B165170), which could then react with a halo-propanenitrile derivative.

Conversion of Carboxylic Acid Derivatives to Nitriles

A reliable and widely used method for nitrile synthesis is the dehydration of primary amides. This approach involves the initial synthesis of 3-(2,5-difluorophenyl)propanoic acid, which can then be converted to the corresponding amide and subsequently dehydrated to the nitrile.

Synthetic Pathway:

Synthesis of 3-(2,5-difluorophenyl)propanoic acid: This can be achieved through various methods, including the hydrogenation of 3-(2,5-difluorophenyl)propenoic acid, which itself can be prepared from 2,5-difluorobenzaldehyde (B1295323).

Amide Formation: The carboxylic acid is converted to the primary amide, 3-(2,5-difluorophenyl)propanamide, using standard reagents such as thionyl chloride followed by ammonia.

Dehydration: The amide is then dehydrated to this compound using a variety of dehydrating agents.

| Dehydrating Agent | Typical Reaction Conditions |

| Phosphorus pentoxide (P₂O₅) | Heating the solid mixture with the amide. |

| Thionyl chloride (SOCl₂) | Reaction in an inert solvent, often with a base. |

| Trifluoroacetic anhydride (B1165640) (TFAA) | Mild conditions, often with a base like pyridine. |

| Burgess reagent | Mild and selective dehydration. |

Haloalkane Displacement Routes

This strategy involves the nucleophilic substitution of a halide in a 3-(2,5-difluorophenyl)propyl halide with a cyanide salt. This is a straightforward and common method for introducing a nitrile group.

Synthetic Pathway:

Preparation of 3-(2,5-difluorophenyl)propan-1-ol: This can be synthesized by reduction of 3-(2,5-difluorophenyl)propanoic acid or its ester.

Conversion to Haloalkane: The alcohol is converted to the corresponding bromide or chloride, for instance, using PBr₃ or SOCl₂.

Nucleophilic Substitution: The resulting 1-halo-3-(2,5-difluorophenyl)propane is then reacted with a cyanide source, such as sodium or potassium cyanide, in a suitable solvent like DMSO or ethanol (B145695) to yield this compound. The use of an ethanolic solution is crucial to avoid the formation of the corresponding alcohol as a byproduct.

Catalytic Methodologies in the Construction of the this compound Framework

Modern organic synthesis heavily relies on catalytic methods, particularly those involving transition metals, to form carbon-carbon bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Alkyl Linkages

Transition metal-catalyzed cross-coupling reactions offer powerful tools for constructing the C(sp²)-C(sp³) bond between the 2,5-difluorophenyl ring and the propanenitrile side chain.

Potential Coupling Strategies:

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 2,5-difluorophenylboronic acid with a 3-halopropanenitrile derivative in the presence of a palladium catalyst and a base. The versatility and functional group tolerance of the Suzuki-Miyaura coupling make it an attractive option.

Heck Reaction: The Heck reaction could be employed by coupling 1,4-difluorobenzene with acrylonitrile (B1666552) in the presence of a palladium catalyst. While this directly introduces the three-carbon nitrile chain, controlling the regioselectivity and achieving the desired hydroarylation can be challenging.

Sonogashira Coupling: A Sonogashira coupling of 1-halo-2,5-difluorobenzene with propargyl alcohol could be envisioned, followed by reduction of the triple bond and conversion of the alcohol to a nitrile. This multi-step approach offers flexibility in constructing the side chain.

| Coupling Reaction | Potential Reactants | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | 2,5-Difluorophenylboronic acid and 3-bromopropanenitrile | Pd(PPh₃)₄, Na₂CO₃ |

| Heck Reaction | 1,4-Difluorobenzene and acrylonitrile | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Sonogashira Coupling | 1-Iodo-2,5-difluorobenzene and propargyl alcohol (followed by further transformations) | PdCl₂(PPh₃)₂, CuI, Et₃N |

These catalytic methods provide highly efficient and modular routes to this compound and its derivatives, allowing for the introduction of diverse functionalities.

Stereoselective and Regioselective Synthetic Pathways

While specific literature on the stereoselective and regioselective synthesis of this compound is not extensively available, general methodologies for the synthesis of analogous 3-arylpropanenitriles can be adapted to achieve the desired stereochemistry and regiochemistry.

Stereoselective Synthesis:

The creation of a chiral center at the C3 position of the propanenitrile backbone is a key objective for the synthesis of enantiomerically pure compounds. Asymmetric hydrocyanation of a suitable precursor, such as 2,5-difluorostyrene (B1370312), represents a direct and atom-economical approach. This reaction, typically catalyzed by nickel complexes with chiral phosphine (B1218219) or phosphite (B83602) ligands, can afford enantioenriched this compound. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Another strategy involves the stereoselective reduction of a prochiral precursor, such as (E)-3-(2,5-difluorophenyl)acrylonitrile. Chiral reducing agents or catalytic asymmetric hydrogenation can be employed to introduce the desired stereocenter at the C3 position.

Regioselective Synthesis:

The regioselective introduction of the nitrile group to form the 3-substituted product is critical. The hydrocyanation of 2,5-difluorostyrene is a primary method for achieving this. While nickel-catalyzed hydrocyanation of styrenes can sometimes lead to a mixture of branched (2-aryl) and linear (3-aryl) products, the regioselectivity can often be controlled by the choice of catalyst, ligands, and reaction conditions. Lewis acids have been shown to influence the regioselectivity in styrene (B11656) hydrocyanation, favoring the linear product.

An alternative regioselective approach involves the conjugate addition of a cyanide source to a Michael acceptor, such as a 2,5-difluorophenyl-substituted acrylate (B77674) derivative. This method ensures the formation of the desired 3-substituted propanenitrile skeleton.

| Method | Precursor | Key Reagents/Catalysts | Outcome |

| Asymmetric Hydrocyanation | 2,5-Difluorostyrene | Nickel catalyst, Chiral phosphine/phosphite ligands | Enantioenriched this compound |

| Stereoselective Reduction | (E)-3-(2,5-Difluorophenyl)acrylonitrile | Chiral reducing agents or Asymmetric hydrogenation | Enantioenriched this compound |

| Regioselective Hydrocyanation | 2,5-Difluorostyrene | Nickel catalyst, Lewis acid co-catalyst | This compound (linear product) |

| Conjugate Addition | 2,5-Difluorophenyl-substituted acrylate | Cyanide source (e.g., TMSCN), Catalyst | This compound |

Innovations in Fluorination Techniques for Phenyl Moieties

The synthesis of this compound inherently relies on the presence of the difluorinated phenyl ring. Modern fluorination techniques offer innovative and efficient ways to introduce fluorine atoms onto aromatic systems, which can be applied to the synthesis of the necessary precursors.

Late-Stage Fluorination:

Traditional methods for synthesizing fluorinated aromatics often involve harsh conditions and limited substrate scope. Recent advancements in late-stage fluorination allow for the introduction of fluorine atoms at a later stage of the synthesis, offering greater flexibility and access to a wider range of compounds. Palladium-catalyzed C-H fluorination has emerged as a powerful tool for the direct introduction of fluorine into aromatic rings. nih.gov This approach can be directed by a functional group on the substrate to achieve high regioselectivity.

Electrophilic and Nucleophilic Fluorination:

Modern electrophilic fluorinating reagents, such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI), provide milder and more selective alternatives to traditional reagents like fluorine gas. arborpharmchem.com These reagents can be used in transition-metal-catalyzed reactions to fluorinate arylboronic acids, arylstannanes, and other organometallic precursors.

Nucleophilic aromatic substitution (SNAr) is a classical method for introducing fluorine, and recent developments have expanded its scope to less activated aromatic systems through the use of transition metal catalysts, such as palladium and copper complexes. pharmtech.comresearchgate.net

| Fluorination Technique | Description | Key Reagents/Catalysts |

| Late-Stage C-H Fluorination | Direct fluorination of C-H bonds on the aromatic ring. nih.gov | Palladium catalysts, Electrophilic fluorine sources (e.g., Selectfluor®). nih.gov |

| Catalytic Electrophilic Fluorination | Fluorination of pre-functionalized aromatics (e.g., arylboronic acids). arborpharmchem.com | Transition metal catalysts (Pd, Cu), Electrophilic fluorine sources. arborpharmchem.com |

| Catalytic Nucleophilic Fluorination | Substitution of a leaving group on the aromatic ring with fluoride (B91410). pharmtech.comresearchgate.net | Palladium or Copper catalysts, Fluoride source (e.g., KF, CsF). pharmtech.comresearchgate.net |

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes.

Biocatalysis:

The use of enzymes as catalysts offers a highly selective and sustainable alternative to traditional chemical methods. Nitrilases and nitrile hydratases are enzymes that can be used for the synthesis and transformation of nitriles under mild, aqueous conditions. journals.co.zanih.gov For instance, the enzymatic dehydration of an aldoxime precursor, derived from 2,5-difluorobenzaldehyde, could provide a green route to the corresponding nitrile. chemistryviews.org Engineered aldoxime dehydratases have shown promise for the scalable synthesis of aromatic nitriles. nih.gov

Flow Chemistry:

Continuous flow chemistry provides numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability. acs.org The synthesis of nitriles, including cyanide-free methods, has been successfully demonstrated in flow reactors. rsc.orgbohrium.com A continuous flow process for the synthesis of this compound could involve the telescoped reaction of several steps, minimizing waste and improving efficiency. nih.gov

Sustainable Solvents and Reagents:

The use of greener solvents, such as water, ionic liquids, or bio-derived solvents, can significantly reduce the environmental impact of the synthesis. acs.org Additionally, exploring cyanide-free nitrile synthesis methods is a key aspect of green chemistry. rsc.orgrsc.org This can involve using alternative cyanide sources or employing catalytic cycles that avoid the use of highly toxic cyanide reagents. rsc.org Electrosynthesis also presents a sustainable approach for nitrile formation from aldehydes and nitrates under mild conditions. acs.org

| Green Chemistry Approach | Description | Potential Application |

| Biocatalysis | Use of enzymes for nitrile synthesis. journals.co.zanih.gov | Enzymatic dehydration of 2,5-difluorobenzaldoxime. chemistryviews.orgnih.gov |

| Flow Chemistry | Continuous processing for improved safety and efficiency. acs.org | Telescoped synthesis of the target molecule in a microreactor. nih.govrsc.orgbohrium.com |

| Sustainable Solvents | Replacement of hazardous organic solvents. acs.org | Performing reactions in water or bio-derived solvents. acs.org |

| Cyanide-Free Synthesis | Avoiding the use of toxic cyanide reagents. rsc.orgrsc.org | Utilizing alternative nitrile sources or catalytic methods. rsc.org |

| Electrosynthesis | Using electricity to drive chemical reactions. acs.org | Electrochemical coupling of 2,5-difluorobenzaldehyde with a nitrogen source. acs.org |

Process Optimization and Scalable Synthesis Considerations

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction parameters and consideration of scalability.

Design of Experiments (DoE):

Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize reaction conditions such as temperature, pressure, catalyst loading, and reactant concentrations to maximize yield and minimize impurities. arborpharmchem.com This approach allows for the efficient exploration of the reaction space and identification of robust operating conditions.

Continuous Manufacturing:

As mentioned in the context of green chemistry, continuous flow manufacturing is a key strategy for scalable and efficient production. aurigeneservices.comlonza.com It offers better control over reaction parameters, leading to more consistent product quality and higher throughput compared to batch processes. acs.org The development of a continuous process for this compound would be a significant step towards its industrial production. rsc.org

Catalyst Selection and Optimization:

For catalytic reactions, the choice of catalyst is paramount. For large-scale synthesis, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and potentially recycled, reducing costs and waste. springerprofessional.de Optimization of catalyst activity, stability, and selectivity is a critical aspect of process development. pharmtech.com

Downstream Processing:

| Consideration | Description | Importance for Scalability |

| Design of Experiments (DoE) | Statistical approach to optimize reaction conditions. arborpharmchem.com | Ensures robust and high-yielding process on a large scale. |

| Continuous Manufacturing | Use of flow reactors for production. aurigeneservices.comlonza.com | Improves safety, consistency, and throughput. acs.orgrsc.org |

| Catalyst Optimization | Selection and improvement of catalysts. pharmtech.com | Reduces costs and environmental impact through catalyst efficiency and recyclability. springerprofessional.de |

| Purification Strategy | Development of efficient downstream processing. arborpharmchem.com | Ensures the final product meets the required purity specifications. |

Chemical Transformations and Mechanistic Investigations of 3 2,5 Difluorophenyl Propanenitrile

Reactivity at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group in 3-(2,5-Difluorophenyl)propanenitrile is a primary site for chemical reactions, including reductions, hydrolysis, and cycloadditions, leading to a variety of functional groups and heterocyclic systems.

Reductions to Amines and Imines

The reduction of the nitrile group is a fundamental transformation that yields primary amines, which are valuable intermediates in organic synthesis. This can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. For this compound, this typically involves the use of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govnih.gov The reaction is often carried out in a solvent system like dichloromethane/water with acidic additives such as NaH₂PO₄ and H₂SO₄ to improve selectivity for the primary amine, 3-(2,5-difluorophenyl)propan-1-amine. researchgate.net The reaction proceeds through an intermediate imine which is further reduced to the amine.

Chemical reducing agents also effectively convert nitriles to amines. chemguide.co.uk Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to yield the primary amine. chemguide.co.uk Another class of reagents, aminoboranes like diisopropylaminoborane, can also reduce nitriles to primary amines, often showing tolerance for other functional groups. nih.govorganic-chemistry.orgresearchgate.net

| Reagent/Catalyst | Solvent | Conditions | Product | Typical Yield |

|---|---|---|---|---|

| H₂, Pd/C, NaH₂PO₄/H₂SO₄ | Dichloromethane/Water | 30-80 °C, 6 bar | 3-(2,5-Difluorophenyl)propan-1-amine | Moderate to Good |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux, then H₃O⁺ workup | 3-(2,5-Difluorophenyl)propan-1-amine | Good to Excellent |

| Diisopropylaminoborane/cat. LiBH₄ | THF | 25 °C to Reflux | 3-(2,5-Difluorophenyl)propan-1-amine | Good to Excellent |

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group provides a direct route to amides and carboxylic acids. This transformation can be catalyzed by either acid or base. chemguide.co.uk The reaction proceeds in two stages: initial hydration of the nitrile to form an amide, followed by further hydrolysis of the amide to the carboxylic acid. vedantu.com

Under acidic conditions, this compound is heated under reflux with a dilute mineral acid like hydrochloric acid. libretexts.org This process first yields 3-(2,5-difluorophenyl)propanamide, which is then hydrolyzed to 3-(2,5-difluorophenyl)propanoic acid and an ammonium (B1175870) salt. chemguide.co.uk

Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, such as sodium hydroxide (B78521). chemguide.co.uk This method produces the sodium salt of the carboxylic acid, which upon acidification, yields 3-(2,5-difluorophenyl)propanoic acid. Biocatalytic methods, employing enzymes like nitrile hydratases and amidases, also offer a mild and efficient route for the hydrolysis of nitriles to their corresponding acids. researchgate.net

| Conditions | Intermediate Product | Final Product |

|---|---|---|

| Acidic Hydrolysis (e.g., aq. HCl, heat) | 3-(2,5-Difluorophenyl)propanamide | 3-(2,5-Difluorophenyl)propanoic acid |

| Alkaline Hydrolysis (e.g., aq. NaOH, heat, then H₃O⁺) | 3-(2,5-Difluorophenyl)propanamide | 3-(2,5-Difluorophenyl)propanoic acid |

Nucleophilic Additions and Cycloadditions (e.g., [3+2] Dipolar Cycloadditions)

The nitrile group is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the nitrile carbon. The resulting imine salt can then be hydrolyzed to produce a ketone, providing a method to form a new carbon-carbon bond.

The nitrile group can also participate as a dipolarophile in [3+2] cycloaddition reactions. uchicago.edu These reactions are a powerful tool for constructing five-membered heterocyclic rings. For instance, reaction with nitrile imines, generated in situ from hydrazonyl chlorides, can lead to the formation of 1,2,4-triazole (B32235) derivatives. mdpi.commdpi.comnih.gov Similarly, cycloaddition with nitrones can yield isoxazolidine (B1194047) rings. mdpi.com The regioselectivity of these reactions is often governed by the electronic properties of the reactants. mdpi.com

Formation of Heterocyclic Systems from the Nitrile Moiety (e.g., Tetrazoles, Triazoles)

The nitrile functionality is a key precursor for the synthesis of various nitrogen-containing heterocycles.

Tetrazoles: The [3+2] cycloaddition of an azide (B81097) source, typically sodium azide (NaN₃), with the nitrile group of this compound is a common and efficient method for the synthesis of 5-substituted 1H-tetrazoles. organic-chemistry.orgnih.gov This "click" reaction is often catalyzed by various agents, including zinc salts (e.g., ZnCl₂) or heterogeneous catalysts, to afford 5-(2-(2,5-difluorophenyl)ethyl)-1H-tetrazole. organic-chemistry.orgrsc.org The reaction is typically carried out in solvents like water or DMF. organic-chemistry.org

Triazoles: 1,2,4-Triazoles can be synthesized from nitriles through multi-step sequences. nih.gov One common approach involves the reaction of the nitrile with a hydrazide in the presence of a base. Another method involves the copper-catalyzed reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which then reacts with another equivalent of the nitrile to form the disubstituted 1,2,4-triazole. nih.gov These methods could be applied to this compound to generate corresponding triazole derivatives. thesciencein.orgchemmethod.com

Reactivity at the Alkyl Chain and Benzylic Position

The presence of the electron-withdrawing nitrile group acidifies the protons on the adjacent carbon (the α-carbon), enabling a range of functionalization reactions at this position.

Alpha-Functionalization of the Nitrile (e.g., Alkylation, Halogenation, Condensation Reactions)

The α-protons of this compound can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a stabilized carbanion (a nitrile-stabilized enolate). This nucleophilic intermediate can then react with various electrophiles.

Alkylation: The carbanion can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position, leading to α-substituted propanenitrile derivatives.

Halogenation: Reaction of the enolate with an electrophilic halogen source, such as N-bromosuccinimide (NBS) or bromine (Br₂), results in the formation of an α-halonitrile. youtube.comlibretexts.org This reaction proceeds rapidly and can be controlled to achieve mono-halogenation. mdpi.com

Condensation Reactions: The nitrile-stabilized carbanion can act as a nucleophile in condensation reactions with carbonyl compounds like aldehydes and ketones. This results in the formation of β-hydroxynitriles, which are versatile synthetic intermediates.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation | 1) LDA, THF, -78 °C; 2) R-X (Alkyl halide) | α-Alkyl-3-(2,5-difluorophenyl)propanenitrile |

| Halogenation | 1) LDA, THF, -78 °C; 2) NBS or Br₂ | 2-Bromo-3-(2,5-difluorophenyl)propanenitrile |

| Condensation | 1) LDA, THF, -78 °C; 2) R₂C=O (Aldehyde/Ketone) | β-Hydroxy-α-(substituted)-3-(2,5-difluorophenyl)propanenitrile |

Electrophilic and Radical Reactions on the Propyl Chain

The propyl chain of this compound offers sites for both electrophilic and radical-mediated functionalization, primarily at the benzylic position (the carbon atom adjacent to the aromatic ring). The reactivity at this position is significantly influenced by the presence of the electron-withdrawing 2,5-difluorophenyl ring and the nitrile group.

Radical Reactions:

Benzylic C-H bonds are generally weaker than other sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comchemistrysteps.comlibretexts.org This inherent weakness makes the benzylic position of this compound a prime target for radical reactions, such as halogenation. A common reagent for selective benzylic bromination is N-bromosuccinimide (NBS), typically used with a radical initiator like heat or light. masterorganicchemistry.comlibretexts.org

The mechanism of benzylic bromination with NBS proceeds through a radical chain reaction. masterorganicchemistry.com Initiation involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide. The benzylic radical subsequently reacts with a molecule of Br₂ (generated in low concentrations from the reaction of HBr with NBS) to yield the α-bromo product and a new bromine radical, which continues the chain. masterorganicchemistry.comchemistrysteps.com

The stability of the benzylic radical is a key factor in determining the reaction's feasibility. While the phenyl group provides resonance stabilization, the electron-withdrawing nature of the two fluorine atoms and the nitrile group on the aromatic ring can destabilize the benzylic radical, potentially making the reaction less favorable compared to toluene (B28343) or other activated alkylbenzenes. gla.ac.uk

Electrophilic Reactions:

Direct electrophilic attack on the propyl chain of this compound is less common under standard conditions. The electron-rich π-systems of alkenes and alkynes are the typical substrates for electrophilic addition reactions. wikipedia.orgpageplace.delibretexts.orglibretexts.org The saturated nature of the propyl chain makes it generally unreactive towards electrophiles. However, functionalization at the α-position to the nitrile group can be achieved through the formation of a carbanion intermediate under basic conditions, which can then react with electrophiles. This, however, falls under nucleophilic reactivity of the chain rather than direct electrophilic attack.

Transformations Involving the 2,5-Difluorophenyl Ring

The 2,5-difluorophenyl ring of the title compound is susceptible to a variety of transformations, including electrophilic and nucleophilic aromatic substitution, as well as modern cross-coupling reactions. The two fluorine atoms significantly influence the regioselectivity and reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), the fluorine atoms are deactivating yet ortho-, para-directing groups. gla.ac.uk Their strong inductive electron-withdrawing effect makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). However, their ability to donate a lone pair of electrons through resonance directs incoming electrophiles to the positions ortho and para to the fluorine atoms.

Nucleophilic Aromatic Substitution Reactions on Activated Sites

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroaromatic compounds. The strong electron-withdrawing nature of fluorine atoms activates the aromatic ring towards attack by nucleophiles. nih.gov In this compound, both fluorine atoms can potentially be displaced by a nucleophile.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group (in this case, a fluoride (B91410) ion). gla.ac.uk The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the Meisenheimer intermediate. The propanenitrile group, being electron-withdrawing, will further activate the ring for SNAr, particularly at the C2 and C5 positions. The regioselectivity of the substitution will depend on the specific nucleophile and reaction conditions.

Post-Synthetic Aryl Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the 2,5-difluorophenyl ring of this compound. For these reactions to occur, a leaving group, typically a halide (Br, I) or a triflate, is required on the aromatic ring. Therefore, a halogenated derivative of this compound would be the starting material for these transformations.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov This method is widely used for the synthesis of biaryl compounds. A bromo- or iodo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids to generate a diverse range of derivatives.

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. libretexts.org This reaction would allow for the introduction of alkenyl substituents onto the aromatic ring of a halogenated this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. chemistrysteps.com It provides a direct route to arylalkynes. A halogenated derivative of the title compound could be coupled with various alkynes to introduce alkynyl moieties.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (for Suzuki) or migratory insertion (for Heck and Sonogashira), and finally, reductive elimination to regenerate the Pd(0) catalyst and yield the coupled product. libretexts.org

Mechanistic Studies of Key Chemical Reactions

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of the aforementioned reactions are influenced by the electronic and steric properties of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution: The deactivating nature of the fluorine atoms and the propanenitrile group will result in slower reaction rates for EAS compared to benzene. Kinetic studies would likely show a higher activation energy for these reactions. The thermodynamic stability of the Wheland intermediate, which is destabilized by the electron-withdrawing groups, plays a crucial role in determining the reaction rate.

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is highly dependent on the ability of the aromatic system to stabilize the negative charge of the Meisenheimer complex. Kinetic studies on similar polyfluoroaromatic compounds have shown that the reaction is typically second order, depending on the concentrations of both the aromatic substrate and the nucleophile. The strong electron-withdrawing capacity of the fluorine atoms and the propanenitrile group would lead to a lower activation energy and a more thermodynamically favorable reaction compared to less activated systems.

Despite a comprehensive search of scientific literature, detailed information focusing specifically on the chemical transformations, reaction intermediates, and the influence of solvent and catalyst systems for the compound "this compound" is not available in the public domain. The existing research literature discusses general synthetic methods for related compounds such as substituted propanenitriles and phenylacetonitriles, but does not provide the specific mechanistic details requested for this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical transformations and mechanistic investigations of this compound. To do so would require speculation and extrapolation from related compounds, which would not meet the required standard of scientific accuracy for the specific subject of the request.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 3 2,5 Difluorophenyl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the molecular framework. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, while spin-spin coupling provides information about adjacent nuclei.

For 3-(2,5-Difluorophenyl)propanenitrile, the protons of the propanenitrile chain are expected to appear as two distinct multiplets in the aliphatic region of the ¹H NMR spectrum, typically between 2.0 and 3.0 ppm. The protons on the carbon adjacent to the electron-withdrawing nitrile group (α-protons) would be further downfield than the benzylic protons (β-protons). The three aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm), with their chemical shifts and splitting patterns dictated by the electron-withdrawing effects and coupling interactions of the two fluorine substituents.

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The nitrile carbon is characteristically found in the 115-125 ppm range. youtube.com The aliphatic carbons appear in the upfield region, while the six aromatic carbons are observed in the downfield region, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on spectroscopic principles. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CN) | - | ~118 |

| C2 (-CH₂-CN) | ~2.7 (t) | ~15 |

| C3 (-CH₂-Ar) | ~3.0 (t) | ~25 |

| C4 (Ar-C) | - | ~128 (dd) |

| C5 (Ar-C-F) | - | ~158 (d) |

| C6 (Ar-C-H) | ~7.1 (m) | ~117 (d) |

| C7 (Ar-C-H) | ~7.0 (m) | ~115 (dd) |

| C8 (Ar-C-F) | - | ~156 (d) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and elucidating complex structural details. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak would be expected between the signals of the two adjacent methylene (B1212753) groups (-CH₂-CH₂-) in the propanenitrile chain, confirming their connectivity. libretexts.orgyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C). It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for piecing together the molecular structure. Key expected correlations include those from the benzylic protons to the aromatic carbons (C4, C5, C9) and the C2 carbon, as well as from the aromatic protons to neighboring aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key NOESY correlation would be expected between the benzylic protons (on C3) and the aromatic proton at the C9 position, confirming their spatial proximity.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an essential analytical technique. wikipedia.org Since the two fluorine atoms in this compound are in chemically non-equivalent environments (positions 2 and 5 on the phenyl ring), they are expected to produce two distinct signals in the ¹⁹F NMR spectrum. huji.ac.ilthermofisher.com

The chemical shifts of these signals are highly sensitive to the electronic environment. nih.gov Furthermore, these signals would likely appear as complex multiplets due to:

¹H-¹⁹F coupling: Coupling to the adjacent aromatic protons.

¹⁹F-¹⁹F coupling: Coupling between the two fluorine atoms through the aromatic ring.

The wide chemical shift range and sensitivity of ¹⁹F NMR make it an excellent tool for confirming the presence and specific substitution pattern of fluorine in the molecule. thermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition. lcms.cz For this compound (C₉H₇F₂N), the exact mass of the molecular ion can be calculated and compared with the experimentally determined value to confirm the molecular formula.

Table 2: Calculated Exact Mass for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₉H₇F₂N | 167.0546 |

| [M+H]⁺ | C₉H₈F₂N | 168.0624 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion, such as the molecular ion [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) to produce product ions. acs.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation pathways can be predicted based on the stability of the resulting fragments. Common fragmentation would likely involve the cleavage of the propanenitrile side chain. Key predicted fragmentation pathways include:

Loss of the nitrile group: A cleavage resulting in the loss of HCN.

Benzylic cleavage: Cleavage of the bond between the two methylene groups to form a stable difluorobenzyl cation.

Fragmentation of the aromatic ring: Loss of HF from the difluorophenyl moiety.

Analyzing these fragmentation patterns allows for detailed confirmation of the proposed structure, distinguishing it from other isomers. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The nitrile (C≡N) stretching vibration is a particularly strong and characteristic absorption in the IR spectrum, typically appearing in the 2200-2300 cm⁻¹ region. researchgate.netnih.gov This sharp band is often weaker in the Raman spectrum. The aromatic ring gives rise to several characteristic bands. The C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹. vscht.cz The C-C stretching vibrations within the aromatic ring typically produce a group of bands between 1400 and 1600 cm⁻¹. The substitution pattern on the benzene ring also influences the spectra, with specific bands in the lower frequency "fingerprint" region being indicative of the 1,2,4-trisubstitution pattern.

The presence of fluorine atoms is confirmed by the C-F stretching vibrations, which are typically strong in the IR spectrum and appear in the region of 1000-1300 cm⁻¹. The aliphatic -CH₂- groups in the propanenitrile chain will exhibit stretching vibrations just below 3000 cm⁻¹ and bending (scissoring, rocking) vibrations around 1450 cm⁻¹. msu.edu

Computational studies, such as those using Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies of molecules like this compound. nih.govresearchgate.netnih.gov These theoretical spectra aid in the precise assignment of the experimentally observed IR and Raman bands to specific vibrational modes.

Table 1: Predicted Infrared and Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |

| Nitrile (C≡N) Stretch | 2240-2260 | Strong, Sharp | Weak-Medium |

| Aromatic C=C Stretch | 1500-1600 | Medium-Strong | Strong |

| Aliphatic CH₂ Bend | 1440-1480 | Medium | Medium |

| Aromatic C-F Stretch | 1100-1250 | Strong | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by absorptions due to the 2,5-difluorophenyl chromophore. Aromatic systems typically exhibit characteristic π → π* transitions.

The benzene ring and its derivatives show a strong absorption band, known as the E2 band, around 200-220 nm, and a weaker, more structured band, the B band, between 250 and 280 nm. The presence of substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. The fluorine and propanenitrile substituents on the phenyl ring are expected to cause a slight bathochromic shift (shift to longer wavelengths) of these absorption maxima. The solvent used for the analysis can also influence the spectrum due to solute-solvent interactions. biointerfaceresearch.com

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E2 band) | ~210-220 | High |

| π → π* (B band) | ~260-270 | Low to Medium |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, a single-crystal X-ray diffraction experiment would reveal the exact conformation of the propanenitrile chain relative to the difluorophenyl ring. It would also provide insights into the intermolecular interactions, such as dipole-dipole interactions and potential weak hydrogen bonds, that govern the crystal packing. Such information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture and are therefore vital for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound under EI conditions can be predicted based on the fragmentation of similar structures. nih.govmdpi.com Key fragmentation pathways would likely involve the loss of the nitrile group, cleavage of the bond between the phenyl ring and the propyl chain, and fragmentation of the propyl chain itself. The presence of two fluorine atoms would also be evident in the isotopic pattern of the molecular ion and fluorine-containing fragments.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-CN]⁺ | Loss of the nitrile group |

| [C₆H₃F₂]⁺ | Difluorophenyl cation |

| [C₆H₃F₂CH₂]⁺ | Difluorobenzyl cation |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purification of compounds in a liquid phase. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. sielc.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol.

The retention time of this compound would depend on the specific mobile phase composition and the type of stationary phase used. Due to the presence of the polar nitrile group and the fluorinated ring, it would exhibit moderate retention in a reversed-phase system. The use of fluorinated stationary phases could also offer alternative selectivity for the separation of fluorinated compounds. chromatographyonline.com

Detection in HPLC can be achieved using various methods. A UV detector is commonly used for aromatic compounds, set to a wavelength where the compound absorbs, as determined by its UV-Vis spectrum. For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov This provides both retention time data and mass spectral information, allowing for confident identification and quantification.

Theoretical and Computational Chemistry Investigations of 3 2,5 Difluorophenyl Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. A typical DFT study on 3-(2,5-Difluorophenyl)propanenitrile would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP, combined with a basis set like 6-311++G(d,p), are commonly employed for such calculations.

The electronic structure analysis would reveal key information about the distribution of electrons within the molecule. The presence of the electronegative fluorine atoms and the nitrile group would significantly influence the electron density, leading to a polarized molecule. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the difluorophenyl ring, while the LUMO would likely have significant contributions from the nitrile group.

Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value |

| Energy of HOMO | -7.5 eV |

| Energy of LUMO | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 3.5 D |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies).

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with reasonable accuracy. d-nb.info The calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F, can help in the assignment of experimental spectra. worktribe.com

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT is a standard procedure to predict infrared (IR) and Raman spectra. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted spectrum would show characteristic peaks for the C-F stretching modes, the C≡N stretching of the nitrile group, and various vibrations of the aromatic ring. arxiv.org

Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| ¹³C NMR (C≡N) | 118 ppm |

| ¹⁹F NMR (ortho-F) | -120 ppm |

| ¹⁹F NMR (meta-F) | -115 ppm |

| IR Freq. (C≡N stretch) | 2250 cm⁻¹ |

| IR Freq. (C-F stretch) | 1250 cm⁻¹ |

Conformational Analysis and Potential Energy Surfaces

The propanenitrile side chain of this compound has rotational freedom around the C-C single bonds. Conformational analysis aims to identify the stable conformers (rotational isomers) and the energy barriers between them. masterorganicchemistry.com This is typically done by systematically rotating a specific dihedral angle and calculating the energy at each step to generate a potential energy surface (PES). chemrxiv.orgnih.gov The PES reveals the low-energy conformations, which are the most populated at a given temperature, and the transition states that connect them. For this compound, the rotation around the bond connecting the phenyl ring to the propanenitrile chain would be of particular interest to understand the preferred orientation of the side chain relative to the ring.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface for a proposed reaction, one can identify the reactants, products, intermediates, and, crucially, the transition states. youtube.com The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. For this compound, one could investigate, for example, the mechanism of its synthesis or its potential reactions, such as the hydrolysis of the nitrile group. The calculated activation energies can provide quantitative predictions of reaction rates.

Molecular Modeling of Intermolecular Interactions relevant to crystallization or solvation

Understanding how molecules interact with each other and with solvent molecules is crucial for predicting properties like solubility and crystal structure.

Crystallization: Molecular modeling can be used to predict how molecules of this compound might pack in a crystal lattice. This involves exploring different possible packing arrangements and calculating their relative energies. The analysis of intermolecular interactions, such as dipole-dipole interactions and weak hydrogen bonds involving the fluorine atoms or the nitrile group, would be key to understanding the crystal packing.

Solvation: To model the behavior of this compound in a solvent, implicit or explicit solvation models can be used. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com Explicit models involve simulating the solute molecule surrounded by a number of individual solvent molecules. These simulations can provide insights into the solvation energy and the local structure of the solvent around the solute.

Charge Distribution and Electrostatic Potential Analysis

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific theoretical and computational studies focused on the charge distribution and electrostatic potential of this compound. While general principles of computational chemistry allow for the prediction of these properties, specific research findings, including detailed data on atomic charges and molecular electrostatic potential (MEP) maps for this particular compound, are not publicly available in the reviewed literature.

The fluorine atoms, being highly electronegative, would be expected to draw electron density away from the phenyl ring, creating regions of lower electron density on the ring's carbon atoms, particularly those in close proximity. The nitrile group (C≡N) is also a strong electron-withdrawing group. The nitrogen atom in the nitrile group would possess a partial negative charge, while the adjacent carbon atom would have a partial positive charge.

A Molecular Electrostatic Potential (MEP) map would visually represent these charge distributions. It is anticipated that the MEP map for this compound would show negative potential (typically colored red or yellow) around the fluorine and nitrogen atoms, indicating regions susceptible to electrophilic attack. Conversely, areas of positive potential (typically colored blue) would likely be observed around the hydrogen atoms and certain carbon atoms of the phenyl ring, indicating sites for potential nucleophilic interactions.

While these predictions are based on established chemical principles, it is important to note that they are qualitative in nature. Without specific computational studies, quantitative data for atomic charges and electrostatic potential values for this compound cannot be provided. The generation of accurate data tables for Mulliken charges or other charge analysis schemes, as well as a detailed, data-driven discussion of the electrostatic potential, is contingent on future theoretical investigations of this compound.

Synthesis and Reactivity of Derivatives and Analogues of 3 2,5 Difluorophenyl Propanenitrile

Design Principles for Structurally Modified Analogues

The design of analogues of 3-(2,5-Difluorophenyl)propanenitrile is primarily driven by the principles of medicinal chemistry, where the goal is to systematically alter the molecule's properties to achieve a desired biological effect. The incorporation of fluorine is a key design element, as it can modulate several pharmacokinetic and physicochemical properties. nih.gov

Key design principles include:

Modulation of Lipophilicity: Fluorine substitution on the phenyl ring generally increases lipophilicity, which can affect a molecule's ability to cross cell membranes. The number and position of fluorine atoms can be varied to fine-tune this property.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at positions susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block these pathways, thereby increasing the molecule's metabolic stability and half-life. nih.gov

Receptor Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in electrostatic interactions. Modifying the fluorine substitution pattern or introducing other functional groups can alter the molecule's conformation and electronic distribution, potentially enhancing its binding affinity to a biological target. nih.gov

Physicochemical Properties: Strategic modifications aim to balance properties like solubility, potency, and permeability. For instance, converting the nitrile group to a more polar functional group like a carboxylic acid or an amine can increase aqueous solubility, which is often a desirable trait for drug candidates. walisongo.ac.id

The overarching strategy involves creating a library of analogues where the phenyl ring substitution, the functional group on the propyl chain, and the chain itself are systematically varied. This allows for a comprehensive exploration of the structure-activity relationship (SAR) to identify compounds with optimized properties. bbau.ac.in

Synthetic Routes to Key Derivatives (e.g., corresponding amines, carboxylic acids, amides)

The propanenitrile moiety of this compound is a versatile chemical handle that can be converted into several other important functional groups. Standard organic transformations allow for the efficient synthesis of the corresponding primary amine, carboxylic acid, and primary amide.

Synthesis of 3-(2,5-Difluorophenyl)propanoic acid: The most direct route to the carboxylic acid derivative is the hydrolysis of the nitrile group. This reaction can be carried out under either acidic or basic conditions. For example, heating the nitrile in the presence of a strong acid like sulfuric acid or a strong base like sodium hydroxide (B78521), followed by acidic workup, will yield the desired carboxylic acid.

Reaction: R-C≡N + 2 H₂O → R-COOH + NH₃

Synthesis of 3-(2,5-Difluorophenyl)propylamine: The primary amine is readily synthesized by the reduction of the nitrile. A common and effective method is catalytic hydrogenation, where the nitrile is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as Raney Nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). wikipedia.org Chemical reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed to achieve this transformation.

Reaction (Catalytic Hydrogenation): R-C≡N + 2 H₂ → R-CH₂NH₂

Synthesis of 3-(2,5-Difluorophenyl)propanamide: The synthesis of the primary amide requires the partial hydrolysis of the nitrile, stopping the reaction before it proceeds to the carboxylic acid. This can be achieved under controlled conditions. One method involves heating the nitrile in the presence of manganese dioxide (MnO₂) and water. google.com Another approach uses triflic anhydride (B1165640) and aqueous ammonium (B1175870) hydroxide to first form the amide, which can be isolated before further reaction. thieme-connect.de

Reaction (Partial Hydrolysis): R-C≡N + H₂O → R-CONH₂

Table 1: Synthetic Routes to Key Derivatives

| Target Derivative | Functional Group | General Reaction | Typical Reagents |

|---|---|---|---|

| 3-(2,5-Difluorophenyl)propanoic acid | Carboxylic Acid | Hydrolysis | H₂SO₄/H₂O or NaOH/H₂O, then H⁺ workup |

| 3-(2,5-Difluorophenyl)propylamine | Primary Amine | Reduction | H₂/Raney Ni, H₂/Pd-C, or LiAlH₄ |

| 3-(2,5-Difluorophenyl)propanamide | Primary Amide | Partial Hydrolysis | MnO₂, H₂O; or Tf₂O, aq. NH₄OH |

Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility

Transforming the nitrile group into an amine, carboxylic acid, or amide fundamentally alters the chemical reactivity and synthetic potential of the 3-(2,5-Difluorophenyl)propyl scaffold. Each functional group offers a distinct set of possible reactions, greatly expanding the utility of the parent compound as a building block.

Carboxylic Acid Derivative: The introduction of a carboxyl group provides both a weakly acidic proton and an electrophilic carbonyl carbon. This derivative is an essential intermediate for synthesizing esters, acid chlorides, and amides through reactions with alcohols, thionyl chloride, or amines, respectively. orientjchem.org The carboxylic acid moiety can also be reduced to a primary alcohol, providing another pathway for functionalization. Its ability to act as a hydrogen bond donor and acceptor significantly changes the molecule's intermolecular interactions compared to the nitrile.

Amine Derivative: The resulting primary amine is basic and highly nucleophilic. This allows it to readily react with a wide range of electrophiles, including acyl chlorides, anhydrides, and alkyl halides, to form amides, sulfonamides, and secondary or tertiary amines. This opens up a vast number of possibilities for building more complex molecular architectures.

Amide Derivative: The amide group is significantly less reactive than the corresponding amine or carboxylic acid. However, it is a key structural motif in many biologically active compounds. While stable, it can be dehydrated back to the nitrile or hydrolyzed to the carboxylic acid under more vigorous conditions. The amide's ability to act as both a hydrogen bond donor and acceptor makes it a critical functional group for molecular recognition.

Exploration of Ring-Modified Difluorophenyl Analogues

The position of the fluorine atoms on the phenyl ring has a profound effect on the molecule's electronic properties, dipole moment, and steric profile. While the parent compound is 2,5-disubstituted, exploring other difluoro-isomers is a common strategy in analogue design to fine-tune these characteristics. Different substitution patterns alter the electron density of the aromatic ring, which can influence its reactivity in electrophilic aromatic substitution reactions and modify its interactions with biological targets.

Commonly explored ring-modified analogues include:

3-(2,4-Difluorophenyl)propanenitrile: This isomer features fluorine atoms ortho and para to the propyl chain. chemspider.com The para-fluorine exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect.

3-(3,4-Difluorophenyl)propanenitrile: In this isomer, the two fluorine atoms are adjacent. This pattern creates a significant dipole moment across the ring.

3-(2,6-Difluorophenyl)propanenitrile: The placement of two fluorine atoms ortho to the propyl chain introduces significant steric hindrance around the point of attachment, which can restrict the rotation of the phenyl ring and lock the molecule into specific conformations. bldpharm.com

3-(3,5-Difluorophenyl)propanenitrile: With both fluorine atoms in meta positions, their electron-withdrawing inductive effects are additive, significantly lowering the electron density of the ring.

Table 2: Comparison of Ring-Modified Difluorophenyl Analogues

| Compound Name | Fluorine Positions | Key Structural Feature |

|---|---|---|

| This compound | ortho, meta | Asymmetric substitution pattern |

| 3-(2,4-Difluorophenyl)propanenitrile | ortho, para | Combination of ortho and para electronic effects |

| 3-(3,4-Difluorophenyl)propanenitrile | meta, para | Adjacent fluorine atoms creating a strong dipole |

| 3-(2,6-Difluorophenyl)propanenitrile | ortho, ortho | High steric hindrance around the propyl chain |

| 3-(3,5-Difluorophenyl)propanenitrile | meta, meta | Symmetric and strong inductive electron withdrawal |

Elaboration of the Propyl Chain and its Effects on Molecular Properties and Reactivity

Beyond modifying the phenyl ring and the terminal functional group, the three-carbon propyl chain itself can be altered to modulate the molecule's properties. These modifications can affect the molecule's size, shape, flexibility, and reactivity.

Chain Length Modification: Shortening the chain to an ethyl or methyl group or lengthening it to a butyl or pentyl group directly impacts the distance and spatial relationship between the aromatic ring and the terminal functional group. This can be critical for optimizing binding to a receptor pocket. Longer chains generally increase lipophilicity.

Introduction of Substituents: Placing substituents on the propyl chain can have significant consequences. For example, adding a methyl group at the alpha-position (adjacent to the nitrile) can influence the acidity of the alpha-proton. Introducing a hydroxyl or amino group on the chain adds a new point for hydrogen bonding and further synthetic elaboration. Such substitutions often create a chiral center, allowing for the synthesis of stereoisomers which may have different biological activities.

Introduction of Rigidity: The flexibility of the propyl chain can be constrained by incorporating double bonds (to form a propenyl chain) or by integrating it into a cyclic system. Increasing rigidity reduces the number of possible conformations, which can lead to a more favorable binding entropy when interacting with a biological target.

The effects of these modifications are often synergistic. For example, a change in chain length can alter the molecule's flexibility, which in turn affects how the difluorophenyl ring can orient itself within a binding site. These elaborations provide a powerful toolset for the fine-tuning of molecular properties and reactivity. researchgate.net

Applications of 3 2,5 Difluorophenyl Propanenitrile in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

The strategic placement of the nitrile and the difluorophenyl groups makes 3-(2,5-Difluorophenyl)propanenitrile a valuable intermediate in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, amides, and ketones. researchgate.netpressbooks.pub These transformations are fundamental in the construction of more elaborate molecular frameworks.

The difluorophenyl moiety, on the other hand, is a common feature in many bioactive molecules. The fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,5-difluoro substitution pattern, in particular, can influence the conformation of the molecule and its interactions with protein receptors.

The synthetic utility of this compound as an intermediate is highlighted by the potential to perform a variety of chemical transformations on the nitrile group, as outlined in the table below.

| Transformation of the Nitrile Group | Resulting Functional Group | Potential Reagents |

| Reduction | Primary Amine (-CH₂NH₂) | LiAlH₄, H₂/Raney Ni |

| Hydrolysis (acidic or basic) | Carboxylic Acid (-COOH) | H₃O⁺/heat, NaOH/H₂O then H₃O⁺ |

| Partial Hydrolysis | Amide (-CONH₂) | H₂O₂, mild acid or base |

| Grignard Reaction | Ketone (-C(O)R) | R-MgBr then H₃O⁺ |

These transformations allow for the introduction of new functionalities and the extension of the carbon skeleton, paving the way for the synthesis of complex target molecules.

Precursor for Diverse Chemical Scaffolds and Heterocyclic Systems

The nitrile functionality is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocyclic systems. researchgate.net this compound can serve as a starting material for various cyclization reactions to form important heterocyclic scaffolds such as pyridines, pyrimidines, thiazoles, and triazoles. nih.gov

For instance, the reaction of the nitrile with dicarbonyl compounds or their equivalents can lead to the formation of substituted pyridines. Additionally, condensation reactions with compounds containing amino and thiol functionalities can yield pyrimidines and thiazoles, respectively. The versatility of the nitrile group in cycloaddition reactions further expands its utility in constructing diverse heterocyclic rings.

The table below illustrates some of the potential heterocyclic systems that could be synthesized from this compound.

| Heterocyclic System | General Synthetic Strategy |

| Pyridines | Condensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. |

| Pyrimidines | Cyclocondensation with ureas, thioureas, or amidines. |

| Thiazoles | Reaction with α-haloketones followed by cyclization. |

| Triazoles | Cycloaddition reactions with azides. |

The resulting heterocyclic compounds, bearing the 2,5-difluorophenyl moiety, are of significant interest in medicinal chemistry due to their potential biological activities.

Strategies for Incorporating the 2,5-Difluorophenylpropanenitrile Moiety into Larger Molecular Architectures

The incorporation of the 2,5-difluorophenylpropanenitrile moiety into larger and more complex molecular architectures can be achieved through various synthetic strategies that leverage the reactivity of both the nitrile group and the aromatic ring.

One common strategy involves the deprotonation of the carbon atom alpha to the nitrile group, creating a nucleophilic carbanion. This carbanion can then participate in a range of carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) condensations, and Michael additions. This approach allows for the straightforward extension of the carbon chain and the introduction of new stereocenters.

Furthermore, the nitrile group itself can act as an electrophile, reacting with organometallic reagents such as Grignard or organolithium reagents to form ketones after hydrolysis. youtube.com This provides a powerful method for connecting the 2,5-difluorophenylpropanenitrile unit to other molecular fragments.

The aromatic ring can also be functionalized through electrophilic aromatic substitution reactions, although the presence of the deactivating fluorine atoms needs to be considered. Alternatively, cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed if a suitable handle (e.g., a bromine or iodine atom) is introduced onto the phenyl ring.

Utility in the Synthesis of Functionalized Materials (e.g., as a monomer or building block for specialty polymers)

Fluorinated polymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and unique surface properties. nih.govrsc.org While the direct use of this compound as a monomer in polymerization reactions is not widely reported, its structure suggests potential applications in the synthesis of specialty polymers.

The nitrile group could be a site for polymerization through addition reactions or could be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting fluorinated monomers could then be polymerized or copolymerized with other monomers to create a new class of fluoropolymers. sigmaaldrich.comresearchgate.net

The incorporation of the 2,5-difluorophenyl group into the polymer backbone or as a pendant group is expected to impart desirable properties to the resulting material, such as:

Enhanced Thermal Stability: Due to the high strength of the carbon-fluorine bond.

Chemical Inertness: The electron-withdrawing nature of fluorine atoms can protect the polymer backbone from chemical attack.

Low Surface Energy: Leading to hydrophobic and oleophobic properties.

Specific Optical and Dielectric Properties: The presence of fluorine can lower the refractive index and dielectric constant.

These properties could make such polymers suitable for applications in high-performance coatings, advanced electronics, and specialty membranes.

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. researchgate.net The reactivity of the nitrile group makes this compound a potential candidate for participation in such reactions.

In the context of multicomponent reactions, the nitrile can act as a "cyanide-free" source of a cyano group or participate in cyclization reactions to form heterocyclic products. nih.gov For example, in a palladium-catalyzed multicomponent cascade reaction, a related compound, 3-hydroxypropionitrile, has been used to synthesize substituted dihydrochalcones. acs.org This suggests that this compound could potentially be employed in similar transformations.

Future Directions and Emerging Research Avenues for 3 2,5 Difluorophenyl Propanenitrile Chemistry

Development of Novel and More Efficient Synthetic Methodologies

While traditional methods for nitrile synthesis, such as the Sandmeyer or Rosenmund–von Braun reactions, are established, they often involve harsh conditions and the use of highly toxic cyanide reagents. Future research will likely focus on developing safer, more efficient, and sustainable methods for the synthesis of 3-(2,5-difluorophenyl)propanenitrile.

Emerging strategies that avoid the direct use of metal cyanides are particularly promising. One such avenue is the van Leusen reaction , which utilizes p-tosylmethyl isocyanide (TosMIC) as a cyanide-free precursor to convert ketones or aldehydes into nitriles. rsc.orgrsc.org The adaptation of this reaction for the large-scale synthesis of aryl nitriles, potentially starting from a corresponding 2,5-difluorophenyl ketone derivative, represents a significant area for development.

Furthermore, catalytic approaches offer substantial advantages in terms of efficiency and waste reduction. Research into the oxidative dehydrogenation of amines using catalysts like ruthenium oxide on alumina (B75360) (RuO₂/Al₂O₃) presents another innovative route. dtu.dk Applying this method to 3-(2,5-difluorophenyl)propan-1-amine could provide a direct and atom-economical synthesis pathway. Another catalytic method involves the acid-nitrile exchange reaction , where a carboxylic acid is converted to a nitrile using acetonitrile (B52724) under high-temperature and high-pressure conditions, often in a continuous flow setup. acs.org

These potential methodologies are summarized in the table below.

| Proposed Methodology | Precursor Type | Key Reagents/Catalysts | Potential Advantages |

| van Leusen Reaction | Ketone/Aldehyde | p-Tosylmethyl isocyanide (TosMIC) | Cyanide-free, mild conditions rsc.orgrsc.org |

| Oxidative Dehydrogenation | Primary Amine | RuO₂/Al₂O₃, Air | Atom-economical, uses air as oxidant dtu.dk |

| Acid-Nitrile Exchange | Carboxylic Acid | Acetonitrile (supercritical) | Catalyst-free, suitable for flow chemistry acs.org |

Exploration of Unprecedented Reactivities and Chemical Transformations

The nitrile group is a versatile functional handle, capable of undergoing a wide range of chemical transformations. libretexts.org While classical reactions such as hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones are well-known, future research will aim to uncover new and unprecedented reactivities for this compound. libretexts.orgdoubtnut.comwikipedia.org

A particularly compelling area of emerging research is the reaction of nitriles with biological nucleophiles. Certain nitrile-containing compounds can react reversibly with the thiol group of cysteine residues in proteins to form a thioimidate intermediate. nih.govresearchgate.net This covalent interaction has significant implications in drug discovery, where the nitrile group can act as a "warhead" for targeted covalent inhibitors. nih.gov Investigating whether this compound or its derivatives can engage in such interactions could open new avenues for the design of therapeutic agents.

Furthermore, the influence of the electron-withdrawing 2,5-difluoro substitution pattern on the reactivity of the propanenitrile side chain is not fully explored. Future studies could focus on how these fluorine atoms modulate the electrophilicity of the nitrile carbon, potentially enabling novel cycloaddition reactions or reactions with specialized nucleophiles that are not feasible with non-fluorinated analogues. researchgate.net The reaction with hydroxylamine (B1172632) to form amidoximes, which are important intermediates in medicinal chemistry, also warrants further investigation under novel catalytic conditions to improve selectivity and yield. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. europa.eu The synthesis of nitriles, particularly methods that involve hazardous reagents or exothermic reactions, is exceptionally well-suited for flow chemistry platforms. rsc.orgeuropa.eu Future work will likely involve adapting and optimizing the synthesis of this compound for continuous manufacturing. Cyanide-free methods, such as the aforementioned van Leusen reaction, have already been successfully demonstrated in flow reactors, offering a clear blueprint for future development. rsc.orgrsc.org

Beyond synthesis, flow chemistry can be integrated with automated purification and analysis systems. Such end-to-end platforms can accelerate the production and screening of new chemical entities. europa.eu Moreover, this compound can serve as a key building block in automated synthesis platforms designed for the rapid generation of molecular libraries. chemrxiv.orgresearchgate.netnih.gov By integrating this compound into automated workflows, researchers can efficiently create a diverse array of derivatives and screen them for desired properties, significantly accelerating the discovery process in fields like medicine and materials science. researchgate.netresearchgate.net

| Platform | Application to this compound | Key Benefits |

| Continuous Flow Reactors | Synthesis of the core molecule | Improved safety, enhanced heat and mass transfer, scalability, reproducibility rsc.orgeuropa.eu |